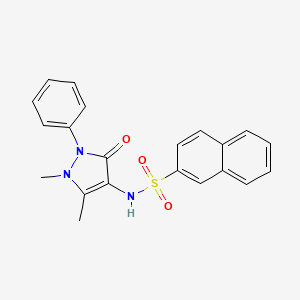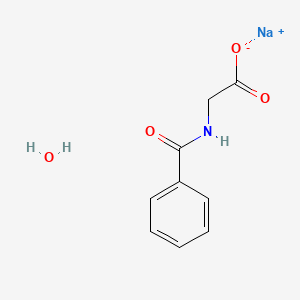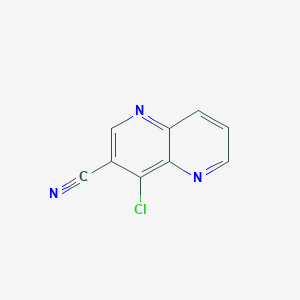
4-Chloro-1,5-naphthyridine-3-carbonitrile
Overview
Description
4-Chloro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound . It is part of the 1,5-naphthyridines class of compounds, which have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode . This is followed by the removal of the protective group on the terminal amine . Another synthesis method involves the use of N,N-dimethyl-formamide and trichlorophosphate under inert atmosphere and reflux conditions .Molecular Structure Analysis
The molecular formula of this compound is C9H4ClN3 . It has a molecular weight of 189.6 .Chemical Reactions Analysis
This compound can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Scientific Research Applications
Medicinal Chemistry
1,5-naphthyridines, including 4-Chloro-1,5-naphthyridine-3-carbonitrile, have significant importance in medicinal chemistry. Many of these compounds exhibit diverse biological activities. Let’s explore some key aspects:
Synthesis Strategies: The synthesis of 1,5-naphthyridines involves various strategies. Researchers have explored methods for constructing these heterocycles, including cyclization reactions and functional group modifications.
Reactivity: These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, and participate in cross-coupling reactions. For instance, alkyl halides readily react with 1,5-naphthyridines to yield N-alkyl-substituted derivatives .
Metal Complexes: Researchers have synthesized metal complexes involving 1,5-naphthyridines. For example, dysprosium(III) ions coordinated by chelated naphthyridine-like ligands have been investigated. These complexes exhibit interesting properties and potential applications .
Anticancer Properties
Functionalized 1,6-naphthyridines, which share structural similarities with 1,5-naphthyridines, have shown promise as anticancer agents. Specific modifications to the 1,6-naphthyridine core can enhance their activity .
Sex Hormone Regulation: Certain (phenoxy-aryl)urea-appended 1,6-naphthyridines act as sex hormone regulatory agents, demonstrating selective activity .
Anti-HIV Activity: N-arylated/chromone/acid-appended 1,6-naphthyridines exhibit anti-HIV properties. These compounds represent a potential avenue for antiviral drug development .
Other Applications
Beyond medicinal chemistry and anticancer research, 1,5-naphthyridines have been explored in other contexts:
Material Science: Researchers have investigated the use of 1,5-naphthyridines in material science, including their potential as ligands for metal complexes and catalysts.
Photophysical Properties: Some 1,5-naphthyridines exhibit interesting photophysical properties, making them relevant for applications in optoelectronics and sensors.
Mechanism of Action
Target of Action
4-Chloro-1,5-naphthyridine-3-carbonitrile is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a wide range of biological activities and are of significant importance in the field of medicinal chemistry . .
Mode of Action
It is known that alkyl halides can readily react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of 1,5-naphthyridines, it can be inferred that the compound may have a significant impact at the molecular and cellular levels .
Future Directions
1,5-Naphthyridines, including 4-Chloro-1,5-naphthyridine-3-carbonitrile, have versatile applications in synthetic organic chemistry and medicinal chemistry . Future research could focus on exploring new synthetic protocols, studying their reactivity, and investigating their potential biological activities .
properties
IUPAC Name |
4-chloro-1,5-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-7-2-1-3-12-9(7)8/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBQKHZRGKNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



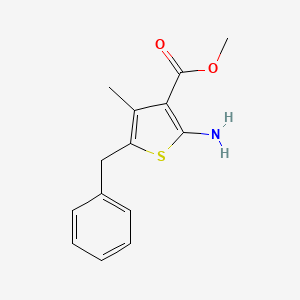
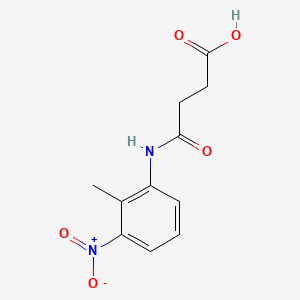
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)


![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
